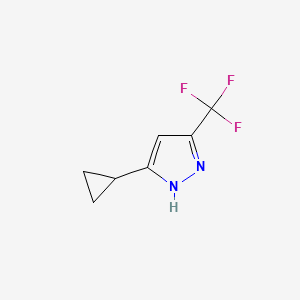

5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2/c8-7(9,10)6-3-5(11-12-6)4-1-2-4/h3-4H,1-2H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUCMXFIPSVVVQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30428076 | |

| Record name | 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1027617-86-2, 1062295-85-5 | |

| Record name | 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole is a heterocyclic organic compound that has garnered significant interest as a key building block in medicinal chemistry and agrochemical research. Its unique structural combination of a pyrazole core, a trifluoromethyl group, and a cyclopropyl moiety imparts favorable physicochemical and pharmacological properties. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential biological applications, with a focus on its role as an intermediate in the development of kinase inhibitors.

Chemical and Physical Properties

This compound is a stable compound under recommended storage conditions. The electron-withdrawing nature of the trifluoromethyl group influences the acidity of the pyrazole ring protons and the overall electronic properties of the molecule, while the cyclopropyl group can enhance metabolic stability and binding selectivity in target proteins.[1]

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 1027617-86-2 | [1][2][3] |

| Molecular Formula | C₇H₇F₃N₂ | [1] |

| Molecular Weight | 176.14 g/mol | [1][2] |

| Predicted Boiling Point | 235.1 ± 35.0 °C | [2] |

| Purity | Typically ≥95% | [1][3] |

| MDL Number | MFCD03422575 | [1] |

Table 2: Handling and Storage

| Parameter | Recommendation | Reference |

| Storage | Sealed, dry, 2-8℃ | [1] |

| Safety | Refer to Material Safety Data Sheet (MSDS) | [1] |

Synthesis and Characterization

The synthesis of substituted pyrazoles like this compound typically involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. For this specific molecule, a common synthetic route would involve the reaction of a cyclopropyl-containing β-diketone with trifluoroacetic anhydride followed by cyclization with hydrazine.

General Experimental Protocol: Synthesis

A plausible synthetic approach, based on established pyrazole synthesis methodologies, is the reaction of 4-cyclopropyl-1,1,1-trifluoro-2,4-butanedione with hydrazine hydrate.[4][5]

-

Reaction Setup: To a solution of 4-cyclopropyl-1,1,1-trifluoro-2,4-butanedione (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at room temperature.

-

Reaction Execution: The reaction mixture is then heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to yield this compound.

Characterization

The structure and purity of the synthesized compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to confirm the chemical structure and connectivity of the atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

Biological Activities and Applications

Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[6][7][8] this compound is particularly noted as a crucial intermediate in the synthesis of pharmaceuticals, especially in the development of kinase inhibitors for cancer therapy.[1] The trifluoromethyl and cyclopropyl groups are known to improve metabolic stability and binding affinity in active compounds.[1]

Kinase Inhibition

Many kinase inhibitors share a common structural scaffold that can be derived from functionalized pyrazoles. The pyrazole ring can act as a versatile scaffold for presenting substituents that interact with the ATP-binding pocket of kinases. Dysregulation of kinase signaling pathways is a hallmark of many cancers, making kinase inhibitors a major class of targeted cancer therapies.

Below is a generalized workflow for the utilization of this compound in the discovery of kinase inhibitors.

Caption: Drug discovery workflow using the pyrazole core.

Potential Signaling Pathway Involvement

Given its application in developing kinase inhibitors, derivatives of this compound could potentially target key signaling pathways implicated in cancer, such as the MAPK/ERK pathway, which regulates cell proliferation, differentiation, and survival.

Caption: Potential inhibition of the MAPK/ERK pathway.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in drug discovery and agrochemical development. Its well-defined properties and the versatility of the pyrazole core make it an attractive starting material for the synthesis of complex molecules with diverse biological activities. The continued exploration of derivatives based on this scaffold is likely to yield novel therapeutic agents and other valuable chemical entities.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound CAS#: 1027617-86-2 [m.chemicalbook.com]

- 3. One moment, please... [sobekbio.com]

- 4. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Overview on Biological Activities of Pyrazole Derivatives [ouci.dntb.gov.ua]

- 8. jchr.org [jchr.org]

An In-depth Technical Guide to the Synthesis and Characterization of 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole. This pyrazole derivative is of significant interest in medicinal chemistry and agrochemical research due to the unique combination of the cyclopropyl and trifluoromethyl moieties, which can impart desirable pharmacological and pesticidal properties. This document details a robust synthetic protocol, thorough characterization methods, and discusses the potential biological significance of this class of compounds.

Introduction

Pyrazole scaffolds are a cornerstone in the development of a wide range of biologically active molecules. The incorporation of a trifluoromethyl group often enhances metabolic stability and binding affinity, while a cyclopropyl group can introduce conformational rigidity and improve pharmacokinetic properties. The title compound, this compound, serves as a valuable building block for the synthesis of novel pharmaceuticals and agrochemicals. Pyrazole derivatives have demonstrated a broad spectrum of biological activities, including acting as fungicides, herbicides, and insecticides in the agricultural sector, and as anti-inflammatory and anticancer agents in medicine.[1][2]

Synthesis of this compound

The most direct and widely employed method for the synthesis of pyrazoles is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1][3][4] For the synthesis of this compound, the logical precursors are 1-cyclopropyl-4,4,4-trifluorobutane-1,3-dione and hydrazine hydrate.

Synthetic Scheme

Caption: Synthetic pathway for this compound.

Experimental Protocol

Materials:

-

1-cyclopropyl-4,4,4-trifluorobutane-1,3-dione

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Ethanol (absolute) or Glacial Acetic Acid

-

Sodium sulfate (anhydrous)

-

Ethyl acetate

-

Hexane

-

Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

-

Heating mantle and magnetic stirrer

-

Rotary evaporator

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-cyclopropyl-4,4,4-trifluorobutane-1,3-dione (1.0 eq) in ethanol (10 volumes).

-

To this solution, add hydrazine hydrate (1.1 eq) dropwise at room temperature with continuous stirring.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a solid or oil.

Characterization

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic compounds. The expected chemical shifts for the target molecule are summarized below.

Table 1: Predicted ¹H and ¹³C NMR Data

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Pyrazole-H (C4-H) | ~6.4 | ~105 |

| Cyclopropyl-CH | ~2.0 | ~8 |

| Cyclopropyl-CH₂ | ~0.9 and ~0.7 | ~6 |

| Pyrazole-C3 | - | ~145 (q, J ≈ 37 Hz) |

| Pyrazole-C5 | - | ~150 |

| CF₃ | - | ~121 (q, J ≈ 268 Hz) |

Note: Predicted values are based on literature data for similar pyrazole derivatives. 'q' denotes a quartet due to coupling with fluorine atoms.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Table 2: Predicted Mass Spectrometry Data

| Ion | m/z (calculated) | Notes |

| [M+H]⁺ | 177.0634 | Molecular ion peak (protonated) |

| [M]⁺˙ | 176.0556 | Molecular ion peak |

| [M-CF₃]⁺ | 107.0501 | Loss of the trifluoromethyl group |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy helps to identify the functional groups present in the molecule.

Table 3: Predicted FTIR Data

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H stretch | 3100-3300 |

| C-H stretch (cyclopropyl) | 3000-3100 |

| C=N stretch (pyrazole ring) | 1550-1620 |

| C-F stretch (trifluoromethyl) | 1100-1300 |

Biological Significance and Potential Applications

Pyrazole derivatives are prominent in both the pharmaceutical and agrochemical industries due to their diverse biological activities.

Agrochemical Applications

Many commercial pesticides contain a pyrazole core. Their mode of action often involves the inhibition of crucial enzymes in pests.

-

Fungicides: Pyrazole carboxamides are a major class of fungicides that act as Succinate Dehydrogenase Inhibitors (SDHIs). They disrupt the mitochondrial respiratory chain in fungi, leading to cell death.[5]

-

Herbicides: Certain pyrazole derivatives inhibit the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme in plants, which is essential for the biosynthesis of plastoquinone and tocopherols. This leads to bleaching and eventual death of the weed.[5][6]

-

Insecticides: Pyrazole-based insecticides, such as fipronil, act as antagonists of the GABA-gated chloride channel in the nervous system of insects, causing hyperexcitation and death.[5]

Caption: Modes of action for pyrazole-based agrochemicals.

Pharmaceutical Applications: The Case of Celecoxib

Celecoxib is a well-known nonsteroidal anti-inflammatory drug (NSAID) that contains a pyrazole core. It selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, which is involved in the inflammatory pathway.

Caption: Simplified signaling pathway of Celecoxib action.

Conclusion

This compound is a synthetically accessible and highly valuable heterocyclic compound. The well-established cyclocondensation reaction provides a reliable route for its preparation. Its structural features suggest significant potential for the development of new and effective agrochemicals and pharmaceuticals. The characterization data presented in this guide, although predictive, offer a solid foundation for researchers working on the synthesis and application of this and related pyrazole derivatives. Further investigation into the specific biological activities of this compound is warranted to fully explore its potential in various fields of research and development.

References

- 1. mdpi.com [mdpi.com]

- 2. Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ES2605382T3 - Preparation procedure for 5-fluoro-1H-pyrazoles - Google Patents [patents.google.com]

- 5. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dev.spectrabase.com [dev.spectrabase.com]

An In-depth Structural and Conformational Analysis of 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to the unique combination of the cyclopropyl and trifluoromethyl moieties. The cyclopropyl group can induce specific conformational preferences and metabolic stability, while the trifluoromethyl group modulates electronic properties, lipophilicity, and binding interactions. This technical whitepaper provides a comprehensive analysis of the structural features and conformational landscape of this molecule. While a dedicated crystal structure for this compound is not publicly available, this guide synthesizes information from closely related analogs and computational chemistry principles to predict its structural parameters and conformational dynamics. Detailed experimental protocols for its synthesis and characterization are also presented.

Introduction

Pyrazole derivatives are a cornerstone in the development of pharmaceuticals and agrochemicals, exhibiting a wide range of biological activities. The introduction of a cyclopropyl group at the 5-position and a trifluoromethyl group at the 3-position of the pyrazole ring creates a molecule with a distinct stereoelectronic profile. Understanding the three-dimensional structure and conformational flexibility of this compound is crucial for designing novel molecules with enhanced efficacy and specificity.

Structural Analysis

The fundamental structure of this compound consists of a five-membered aromatic pyrazole ring. The key substituents are a cyclopropyl ring attached to carbon C5 and a trifluoromethyl group at carbon C3. The basic structural information is summarized in Table 1.

Table 1: General Structural Information for this compound

| Property | Value |

| Molecular Formula | C₇H₇F₃N₂ |

| SMILES | C1CC1C2=CC(=NN2)C(F)(F)F |

| InChI Key | SUCMXFIPSVVVQE-UHFFFAOYSA-N |

Based on analyses of analogous structures, the pyrazole ring is expected to be planar. The bond lengths and angles will be influenced by the electronic effects of the electron-withdrawing trifluoromethyl group and the sp²-hybridized cyclopropyl group. Predicted key structural parameters, extrapolated from similar pyrazole derivatives, are presented in Table 2.

Table 2: Predicted Structural Parameters of this compound

| Parameter | Predicted Value | Basis of Prediction |

| Pyrazole Ring Planarity | Near Planar | General feature of aromatic pyrazoles |

| C3-CF₃ Bond Length | ~1.50 Å | Typical C-CF₃ bond length |

| C5-Cyclopropyl Bond Length | ~1.48 Å | Typical C-C single bond between sp² and sp³ carbons |

| N1-N2 Bond Length | ~1.35 Å | Typical N-N bond length in pyrazoles |

| Dihedral Angle (Pyrazole-Cyclopropyl) | Variable (see Conformational Analysis) | Steric and electronic effects |

Conformational Analysis

The conformational flexibility of this compound primarily arises from the rotation of the cyclopropyl and trifluoromethyl groups relative to the pyrazole ring.

Cyclopropyl Group Conformation

The orientation of the cyclopropyl group with respect to the pyrazole ring is a key determinant of the molecule's overall shape. Two principal conformations are anticipated: a "bisected" conformation, where one C-C bond of the cyclopropyl ring is eclipsed with the C5-H bond of the pyrazole, and a "perpendicular" conformation, where the C-H bond of the cyclopropyl ring's methine group is orthogonal to the pyrazole ring plane. The energetic preference between these conformers is influenced by steric hindrance and electronic interactions between the rings. Studies on similar cyclopropyl-substituted heterocycles suggest that the bisected conformation is often slightly lower in energy.

Trifluoromethyl Group Conformation

The trifluoromethyl group is expected to exhibit relatively free rotation around the C3-CF₃ bond, with a low rotational barrier. The staggered conformations of the fluorine atoms relative to the pyrazole ring bonds are likely to be the most stable.

A Potential Energy Surface (PES) scan, a common computational method, can be employed to identify the most stable conformers and the energy barriers between them. A study on the closely related 5-methyl-3-(trifluoromethyl)-1H-pyrazole revealed the presence of two stable conformers, highlighting the utility of this approach.[1]

Experimental Protocols

The synthesis and structural characterization of this compound would follow established methodologies for pyrazole derivatives.

Synthesis

A plausible synthetic route involves the condensation of a cyclopropyl-containing 1,3-dicarbonyl compound with a trifluoromethyl-hydrazine derivative. A general workflow for the synthesis is depicted below.

Structural Characterization

X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure.

-

Protocol: Crystals of the compound would be grown by slow evaporation from a suitable solvent. A selected crystal is mounted on a diffractometer, and diffraction data are collected at a low temperature. The structure is then solved and refined using standard crystallographic software.

NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectroscopy are essential for confirming the structure in solution.

-

Protocol: The purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Spectra are recorded on a high-field NMR spectrometer. 2D NMR techniques (COSY, HSQC, HMBC) can be used for unambiguous assignment of all signals.

Computational Modeling: Density Functional Theory (DFT) calculations are invaluable for predicting the geometry, conformational energies, and spectroscopic properties.

-

Protocol: The structure of the molecule is built in silico. Geometry optimization and frequency calculations are performed using a suitable level of theory (e.g., B3LYP/6-311+G(d,p)). A PES scan can be carried out by systematically rotating the cyclopropyl and trifluoromethyl groups to map the conformational landscape.

The logical workflow for a comprehensive structural and conformational analysis is illustrated below.

Conclusion

While direct experimental data for this compound is limited in the public domain, a robust understanding of its structural and conformational properties can be achieved through a combination of established synthetic methods, advanced spectroscopic techniques, and powerful computational modeling. The insights gained from such studies are critical for the rational design of novel pyrazole-based compounds in various fields of chemical research. The protocols and predictive analyses outlined in this whitepaper provide a solid framework for researchers and drug development professionals to further investigate this promising molecule.

References

Spectroscopic and Synthetic Profile of 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic methodology for the novel heterocyclic compound, 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole. Due to the limited availability of direct experimental data for this specific molecule, this document presents a combination of known data, predicted values, and representative spectroscopic information from closely related structural analogs. Detailed experimental protocols for the synthesis and spectroscopic characterization are also provided to facilitate further research and application.

Compound Identity and Properties

This compound is a substituted pyrazole featuring a cyclopropyl group at the 5-position and a trifluoromethyl group at the 3-position. The presence of the trifluoromethyl group is known to significantly influence the physicochemical and biological properties of organic molecules, often enhancing metabolic stability and membrane permeability.

| Property | Value | Source |

| CAS Number | 1027617-86-2 | [1][2][3] |

| Molecular Formula | C₇H₇F₃N₂ | [1][3][4] |

| Molecular Weight | 176.14 g/mol | [1][3] |

| Monoisotopic Mass | 176.05614 Da | [4] |

Spectroscopic Data (Representative)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of pyrazole derivatives. The chemical shifts and coupling constants are influenced by the substituents on the pyrazole ring. For this compound, the following spectral characteristics are anticipated.

Table 2.1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ 12.5 - 13.5 | br s | N-H |

| ~ 6.4 - 6.6 | s | C4-H |

| ~ 1.9 - 2.1 | m | Cyclopropyl CH |

| ~ 0.8 - 1.2 | m | Cyclopropyl CH₂ |

Table 2.2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 145 - 150 (q, J ≈ 37 Hz) | C3-CF₃ |

| ~ 140 - 145 | C5 |

| ~ 121.8 (q, J ≈ 268 Hz) | CF₃ |

| ~ 100 - 105 | C4 |

| ~ 5 - 10 | Cyclopropyl CH |

| ~ 5 - 10 | Cyclopropyl CH₂ |

Table 2.3: Predicted ¹⁹F NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ -60 to -65 | s | CF₃ |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic vibrational frequencies for this compound are expected in the following regions.

Table 2.4: Representative IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3150 - 3300 | Medium, Broad | N-H stretching |

| 2900 - 3100 | Medium | C-H stretching (cyclopropyl and aromatic) |

| 1550 - 1620 | Medium | C=N stretching |

| 1100 - 1350 | Strong | C-F stretching (trifluoromethyl) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The predicted mass spectral data for this compound is provided below.

Table 2.5: Predicted Mass Spectrometry Data

| Adduct | m/z |

| [M+H]⁺ | 177.06342 |

| [M+Na]⁺ | 199.04536 |

| [M-H]⁻ | 175.04886 |

| [M]⁺ | 176.05559 |

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic analysis of pyrazole derivatives, adaptable for this compound.

Synthesis: Knorr Pyrazole Synthesis (General Procedure)

The synthesis of 3-substituted pyrazoles is often achieved via the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. For the target molecule, a trifluoromethylated 1,3-dicarbonyl precursor would be required.

References

The Ascendant Trajectory of Cyclopropyl Trifluoromethyl Pyrazoles in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The confluence of the rigid, three-dimensional cyclopropyl group and the electron-withdrawing, metabolically stable trifluoromethyl moiety within the versatile pyrazole scaffold has given rise to a new class of compounds with significant potential in medicinal chemistry. These novel cyclopropyl trifluoromethyl pyrazoles are demonstrating a broad spectrum of biological activities, positioning them as promising candidates for the development of next-generation therapeutics. This guide provides a comprehensive overview of their biological activities, supported by quantitative data, detailed experimental protocols, and visualizations of their mechanisms of action.

I. Biological Activities and Quantitative Data

Recent research has highlighted the efficacy of cyclopropyl trifluoromethyl pyrazoles across several therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. The unique combination of substituents often leads to enhanced potency, selectivity, and favorable pharmacokinetic profiles.

Kinase Inhibition in Oncology

A significant area of investigation for cyclopropyl trifluoromethyl pyrazoles is their role as kinase inhibitors. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.

Table 1: Kinase Inhibitory Activity of Cyclopropyl Trifluoromethyl Pyrazole Derivatives

| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | Cellular Activity (EC₅₀/GI₅₀) | Reference |

| 1 | Discoidin Domain Receptor 1 (DDR1) | 5.8 | - | - | [1] |

| 1 | Discoidin Domain Receptor 2 (DDR2) | 3.2 | - | - | [1] |

| 2a | Cyclin-Dependent Kinase 16 (CDK16) | - | HEK293 | 33.0 nM (EC₅₀) | [2] |

| 2b | Cyclin-Dependent Kinase 16 (CDK16) | - | HEK293 | 124.0 nM (EC₅₀) | [2] |

Compound 1: 4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl)amino)quinazolin-6-yl)-N-(3-(trifluoromethyl)phenyl)benzamide Compounds 2a and 2b are derivatives of 5-cyclopropyl-1H-pyrazole-3-amine with a trifluoromethylphenyl moiety.

Antibacterial Activity

The emergence of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents. Cyclopropyl trifluoromethyl pyrazoles have shown promise in combating Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).

Table 2: Antibacterial Activity of N-(trifluoromethyl)phenyl Substituted Pyrazole Derivatives

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| 3a | S. aureus (MRSA) | 3.12 | [3] |

| 3a | E. faecalis | 3.12 | [3] |

| 3b | S. aureus (MRSA) | >50 | [3] |

| 3b | E. faecalis | >50 | [3] |

Compounds 3a and 3b are derivatives of a pyrazole scaffold with both cyclopropyl and trifluoromethylphenyl substitutions.

II. Experimental Protocols

The following sections provide detailed methodologies for the synthesis and biological evaluation of representative cyclopropyl trifluoromethyl pyrazoles.

Synthesis of Cyclopropyl Trifluoromethyl Pyrazole Derivatives

2.1.1 Synthesis of 4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl)amino)quinazolin-6-yl)-N-(3-(trifluoromethyl)phenyl)benzamide (Compound 1)

The synthesis of this class of compounds typically involves a multi-step process, beginning with the construction of the pyrazole and quinazoline cores, followed by their coupling and final amidation.

-

Step 1: Synthesis of 1-cyclopropyl-1H-pyrazol-4-amine: This intermediate can be prepared through the cyclization of a suitable precursor, such as a β-ketonitrile, with cyclopropylhydrazine.

-

Step 2: Synthesis of the Quinazoline Core: The quinazoline scaffold is often constructed via a condensation reaction, for example, between an anthranilic acid derivative and a formamide equivalent.

-

Step 3: Coupling Reaction: The pyrazolamine and the quinazoline core are coupled, typically through a nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction.

-

Step 4: Amidation: The final step involves the amide bond formation between the carboxylic acid on the quinazoline moiety and 3-(trifluoromethyl)aniline, often facilitated by a coupling agent such as HATU or EDC/HOBt.

2.1.2 Synthesis of N-(trifluoromethyl)phenyl Substituted Pyrazole Antibacterial Agents (Compounds 3a, 3b)

The synthesis of these antibacterial agents generally follows a path involving the formation of a pyrazole aldehyde intermediate, followed by reductive amination.[3]

-

Step 1: Formation of Hydrazone: Reaction of an appropriately substituted acetophenone with a trifluoromethylphenylhydrazine to form the corresponding hydrazone.

-

Step 2: Vilsmeier-Haack Reaction: The hydrazone is then subjected to a Vilsmeier-Haack reaction using a mixture of phosphorus oxychloride and dimethylformamide to yield the pyrazole-4-carbaldehyde.

-

Step 3: Reductive Amination: The pyrazole aldehyde is then reacted with various anilines in the presence of a reducing agent, such as sodium triacetoxyborohydride, to afford the final N-arylmethyl-pyrazole derivatives.

Biological Assays

2.2.1 In Vitro Kinase Inhibition Assay

This assay is used to determine the potency of a compound against a specific kinase.

-

Principle: The assay measures the amount of ATP consumed by the kinase during the phosphorylation of a substrate. Inhibition of the kinase results in a higher remaining ATP concentration, which is detected using a luciferase-based system.

-

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a 384-well plate, add the kinase, a suitable substrate, and the test compound.

-

Initiate the reaction by adding ATP.

-

Incubate at a controlled temperature for a defined period.

-

Stop the reaction and measure the remaining ATP using a commercial kit (e.g., ADP-Glo™).

-

Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curve.

-

2.2.2 NanoBRET™ Target Engagement Cellular Assay

This assay measures the binding of a compound to its target kinase within living cells.

-

Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer that binds to the kinase's active site. A test compound that binds to the kinase will compete with the tracer, leading to a decrease in the BRET signal.

-

Procedure:

-

Transfect cells (e.g., HEK293) with a plasmid encoding the NanoLuc®-kinase fusion protein.

-

Seed the transfected cells into a 96-well plate.

-

Treat the cells with serial dilutions of the test compound.

-

Add the fluorescent tracer to all wells.

-

Incubate to allow for compound binding and tracer displacement.

-

Measure the BRET signal using a plate reader.

-

Determine the EC₅₀ value from the resulting dose-response curve.

-

2.2.3 Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3]

-

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium.

-

Procedure:

-

Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

-

Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).

-

Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

-

III. Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways modulated by these novel compounds is crucial for their development as therapeutic agents.

Inhibition of Discoidin Domain Receptor (DDR) Signaling

DDRs are receptor tyrosine kinases that are activated by collagen and are implicated in fibrosis and cancer.

Caption: Inhibition of DDR signaling by a cyclopropyl trifluoromethyl pyrazole.

Modulation of Cyclin-Dependent Kinase 16 (CDK16) Pathway

CDK16 is involved in cell cycle regulation, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Caption: Inhibition of the CDK16 pathway by a cyclopropyl pyrazole derivative.

Antibacterial Mechanism of Action

While the exact mechanism for many novel antibacterial pyrazoles is still under investigation, a common mode of action for pyrazole-based antibacterials is the disruption of essential cellular processes.

References

- 1. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

mechanism of action of 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole

An In-depth Technical Guide on the Core Mechanism of Action of 5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazole and its Analogs

Introduction

While this compound is not extensively documented as a standalone agent in publicly available literature, its core structure is a key pharmacophore in a range of biologically active molecules. This guide synthesizes the available information on closely related pyrazole derivatives to provide a comprehensive overview of the likely mechanism of action, with a primary focus on the well-established role of trifluoromethyl-pyrazole derivatives as inhibitors of cyclooxygenase-2 (COX-2). Additionally, other potential biological activities, such as insecticidal and anticancer effects, will be discussed. This document is intended for researchers, scientists, and professionals in drug development.

Likely Mechanism of Action: Selective COX-2 Inhibition

The most probable mechanism of action for compounds based on the this compound scaffold is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1][2] This assertion is based on extensive research on structurally similar 1,5-diarylpyrazole derivatives, such as the commercial drug Celecoxib (SC-58635), which features a trifluoromethyl group at the 3-position of the pyrazole ring.[1]

The Cyclooxygenase (COX) Enzymes

Cyclooxygenase, or prostaglandin-endoperoxide synthase, is a key enzyme in the inflammatory pathway. It exists in two main isoforms:

-

COX-1: A constitutively expressed enzyme responsible for the production of prostaglandins that are involved in homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function.

-

COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins that mediate pain, fever, and inflammation.

Selective inhibition of COX-2 over COX-1 is a desirable therapeutic goal for anti-inflammatory drugs, as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs.

Molecular Interaction with COX-2

The trifluoromethyl group on the pyrazole ring plays a crucial role in the selective binding to COX-2. The active site of COX-2 is slightly larger and has a side pocket that is not present in COX-1. The trifluoromethyl group of the pyrazole derivative can fit into this side pocket, leading to a more stable and selective interaction with COX-2. This interaction is further stabilized by hydrogen bonding and van der Waals forces with amino acid residues in the active site.

Signaling Pathway

The inhibition of COX-2 by this compound and its analogs directly impacts the arachidonic acid signaling pathway. By blocking the conversion of arachidonic acid to prostaglandin H2 (PGH2), the production of downstream pro-inflammatory prostaglandins (PGE2, PGD2, PGF2α), prostacyclin (PGI2), and thromboxane (TXA2) is significantly reduced.

Caption: Inhibition of the COX-2 pathway by a pyrazole derivative.

Quantitative Data

While specific quantitative data for this compound is not available, the following table summarizes representative data for structurally related COX-2 inhibitors.

| Compound | Target | IC50 (µM) | Selectivity (COX-1/COX-2) | Reference |

| Celecoxib | COX-2 | 0.04 | >375 | [1] |

| SC-236 | COX-2 | 0.009 | 1111 | [1] |

| Pyrazole Derivative 4 | COX-2 | Not specified | Not specified | [2] |

| Pyrazole Derivative 8d | COX-2 | Not specified | Not specified | [3] |

Other Potential Biological Activities

Derivatives of pyrazole containing cyclopropyl and trifluoromethyl moieties have been investigated for other biological activities as well.

Insecticidal Activity

Several patents describe the use of 1-aryl-5-alkyl pyrazole compounds, which can include cyclopropyl and trifluoromethyl groups, as insecticides.[4] The mechanism of action in insects is often different from that in mammals and may involve targeting specific insect neuronal receptors, such as the GABA receptor.

Anticancer Activity

Some 3(5)-amino-pyrazole derivatives have been evaluated as antitumor agents.[5] The proposed mechanisms can be diverse, including the inhibition of protein kinases that are crucial for cancer cell growth and survival.

Antimicrobial and Antifungal Activity

Pyrazole derivatives have also shown promise as antimicrobial and antifungal agents.[6][7][8][9] The mechanism of action in these cases could involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of pyrazole-based COX-2 inhibitors.

In Vitro COX-1 and COX-2 Inhibition Assay

This assay is used to determine the potency and selectivity of a compound for the COX enzymes.

Protocol:

-

Enzyme Preparation: Human recombinant COX-1 and COX-2 enzymes are used.

-

Incubation: The test compound, at various concentrations, is pre-incubated with the enzyme in a buffer solution.

-

Substrate Addition: Arachidonic acid is added to initiate the enzymatic reaction.

-

Quantification: The production of PGE2 is measured using an enzyme immunoassay (EIA) kit.

-

Data Analysis: The IC50 values (the concentration of the compound that inhibits 50% of the enzyme activity) are calculated for both COX-1 and COX-2. The selectivity index is then determined as the ratio of IC50 (COX-1) / IC50 (COX-2).

Caption: Workflow for in vitro COX inhibition assay.

Carrageenan-Induced Rat Paw Edema Assay

This is a classic in vivo model of inflammation used to assess the anti-inflammatory activity of a compound.

Protocol:

-

Animal Model: Male Sprague-Dawley rats are used.

-

Compound Administration: The test compound is administered orally or intraperitoneally at various doses.

-

Induction of Edema: A subcutaneous injection of carrageenan is given into the plantar surface of the rat's hind paw.

-

Measurement of Edema: The paw volume is measured at different time points after carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema is calculated for each dose group compared to the vehicle control group.

Conclusion

The this compound scaffold is a privileged structure in medicinal chemistry. Based on extensive research on analogous compounds, the primary mechanism of action is likely the selective inhibition of COX-2, leading to potent anti-inflammatory effects. The trifluoromethyl group is a key determinant of this selectivity. While other biological activities, including insecticidal, anticancer, and antimicrobial effects, have been reported for this class of compounds, COX-2 inhibition remains the most thoroughly characterized mechanism. Further research on the specific compound this compound is warranted to fully elucidate its pharmacological profile.

References

- 1. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US7759381B2 - 1-aryl-5-alkyl pyrazole derivative compounds, processes of making and methods of using thereof - Google Patents [patents.google.com]

- 5. US6218418B1 - 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents - Google Patents [patents.google.com]

- 6. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharmatutor.org [pharmatutor.org]

- 8. academicstrive.com [academicstrive.com]

- 9. mdpi.com [mdpi.com]

In Silico Modeling of 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico modeling of 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry. This document outlines detailed methodologies for computational analysis, presents hypothetical yet representative data in structured tables, and utilizes visualizations to illustrate key processes and interactions. The content is based on established computational protocols for similar pyrazole derivatives, targeting key enzymes in disease pathways.

Introduction

This compound is a key intermediate in the synthesis of pharmaceuticals, particularly kinase inhibitors for cancer therapy, and also finds use in agrochemical formulations.[1] Its structural features, including the trifluoromethyl and cyclopropyl groups, are known to enhance metabolic stability and binding selectivity in active compounds.[1] In silico modeling plays a crucial role in understanding the molecular interactions of this scaffold with biological targets, thereby guiding the design of more potent and selective therapeutic agents.

This guide will focus on the in silico analysis of this compound with two potential and well-studied biological targets for pyrazole derivatives: Cyclooxygenase-2 (COX-2) and B-Raf Kinase.

Potential Biological Targets and Signaling Pathways

Pyrazole derivatives have been extensively studied as inhibitors of various enzymes involved in disease signaling pathways. Two prominent targets for which pyrazole-based inhibitors have shown significant activity are COX-2, involved in inflammation, and B-Raf kinase, a key component of the MAPK/ERK signaling pathway implicated in cancer.

In Silico Modeling Workflow

A typical in silico workflow for assessing the interaction of a small molecule like this compound with a protein target involves several key steps, from ligand and protein preparation to detailed molecular dynamics simulations.

Experimental Protocols

This section details the methodologies for key in silico experiments.

Ligand and Protein Preparation

Ligand Preparation:

-

The 2D structure of this compound is sketched using a molecular editor (e.g., ChemDraw or MarvinSketch).

-

The 2D structure is converted to a 3D structure.

-

The geometry of the 3D structure is optimized using a suitable force field (e.g., MMFF94) or quantum mechanical methods to obtain a low-energy conformation.

-

Partial charges are assigned to the atoms.

Protein Preparation:

-

The 3D crystal structure of the target protein (e.g., COX-2, PDB ID: 3LN1; B-Raf Kinase, PDB ID: 4YHT) is downloaded from the Protein Data Bank (PDB).

-

Water molecules and co-crystallized ligands are removed from the protein structure.

-

Hydrogen atoms are added to the protein structure, and the protonation states of ionizable residues are assigned at a physiological pH.

-

The protein structure is energy minimized to relieve any steric clashes.

Molecular Docking

Molecular docking is performed to predict the preferred binding orientation of the ligand to the protein and to estimate the binding affinity.

Protocol using AutoDock Vina:

-

The prepared ligand and protein files are converted to the PDBQT format using AutoDockTools.

-

A grid box is defined to encompass the active site of the protein. The dimensions and center of the grid box are determined based on the location of the co-crystallized ligand in the original PDB structure.

-

The docking simulation is run using AutoDock Vina. The program searches for the best binding poses of the ligand within the defined grid box.

-

The output provides a set of binding poses ranked by their predicted binding affinities (in kcal/mol).

Molecular Dynamics (MD) Simulations

MD simulations are used to study the dynamic behavior of the ligand-protein complex over time and to assess the stability of the predicted binding pose.

Protocol using GROMACS:

-

The docked complex with the best binding affinity is selected as the starting structure for the MD simulation.

-

The complex is placed in a simulation box and solvated with a suitable water model (e.g., TIP3P).

-

Counter-ions are added to neutralize the system.

-

The system is energy minimized to remove any bad contacts.

-

The system is equilibrated in two phases: NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature).

-

A production MD run is performed for a desired length of time (e.g., 100 ns).

-

The trajectory of the simulation is saved for further analysis.

Data Presentation

The following tables present hypothetical but representative quantitative data that could be obtained from the in silico modeling of this compound.

Table 1: Molecular Docking Results

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| COX-2 | 3LN1 | -8.5 | Arg120, Tyr355, Ser530 | Hydrogen Bond, Hydrophobic |

| B-Raf Kinase | 4YHT | -9.2 | Cys532, Phe595, Trp531 | Hydrogen Bond, Pi-Pi Stacking |

Table 2: Molecular Dynamics Simulation Analysis (100 ns)

| System | Average RMSD (Å) | Average RMSF (Å) | Average Number of Hydrogen Bonds |

| Pyrazole-COX-2 Complex | 1.8 | 1.2 | 2.5 |

| Pyrazole-B-Raf Complex | 2.1 | 1.5 | 3.1 |

Visualization of Molecular Interactions

The following diagram illustrates the hypothetical key interactions between this compound and the active site of a target protein, as predicted by molecular docking.

Conclusion

This technical guide has outlined a comprehensive in silico approach for modeling the interactions of this compound with potential biological targets. The methodologies described, from ligand and protein preparation to molecular docking and dynamics simulations, provide a robust framework for researchers in drug discovery. The presented data and visualizations, while hypothetical, serve as a practical example of the types of insights that can be gained through computational studies. Such in silico analyses are invaluable for understanding structure-activity relationships, optimizing lead compounds, and accelerating the development of novel therapeutics.

References

A Technical Guide to the Patent Landscape of 5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the patent literature surrounding 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole derivatives. This class of compounds has garnered significant interest in the pharmaceutical and agrochemical industries due to its versatile biological activities, ranging from kinase inhibition for cancer therapy to herbicidal and fungicidal properties. This document summarizes key quantitative data, details experimental protocols for synthesis and biological evaluation, and visualizes relevant signaling pathways to facilitate further research and development in this promising area.

Core Structure and Derivatives

The foundational chemical structure is this compound. The patent literature reveals a multitude of derivatives where various substituents are attached to the pyrazole ring, primarily at the N1 position and through carboxamide or other linkages at the C4 or C5 positions. These modifications are crucial for modulating the biological activity, selectivity, and pharmacokinetic properties of the compounds.

Quantitative Biological Activity

The patent literature discloses a range of biological activities for this compound derivatives. The following tables summarize the available quantitative data for kinase inhibition and herbicidal activity.

Table 1: Kinase Inhibitory Activity of this compound Derivatives

| Compound/Patent Reference | Target Kinase | IC50 (nM) | Cell-based Assay IC50 (nM) | Notes |

| (R)-2-(1-(2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)amino)pyrimidin-4-yl)-5-(3,4-dichlorophenyl)-1H-pyrazol-3-yl)acetonitrile[1] | JNK3 | 227 | - | A novel selective inhibitor scaffold of JNK3.[1] |

| DDR1/2 Inhibitor (Compound 47)[2] | DDR1 | - | - | Potent discoidin domain receptor inhibitor.[2] |

| Pan-FGFR Inhibitor | FGFR1, FGFR2, FGFR3, FGFR4 | 1.2, 2.5, 3, 5.7 | - | A potent pan-FGFR inhibitor.[3] |

Note: Comprehensive quantitative data for a wide range of specific this compound derivatives is often limited in the public patent literature. The data presented here is a representative sample from available sources.

Table 2: Herbicidal Activity of Pyrazole Derivatives

| Compound Reference | Weed Species | Application Rate | Inhibition (%) | Growth Stage |

| 5-amino-1-phenyl-pyrazoles[4] | Various | Not specified | Not specified | Pre- and post-emergence |

| Pyrazole derivatives[5] | Various | Not specified | Not specified | Not specified |

| 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles[6] | Digitaria sanguinalis | 750 g a.i. ha⁻¹ | Excellent | Post-emergence |

Note: The herbicidal activity data is often presented in qualitative terms (e.g., "excellent activity") or as percentage inhibition at a specific concentration, rather than as IC50 or EC50 values.

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis and evaluation of novel compounds. The following protocols are synthesized from methodologies described in the patent literature.

General Synthesis of this compound Carboxamide Derivatives

This protocol outlines a general multi-step synthesis for N-substituted-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamides, a common scaffold found in the patent literature.

Experimental Workflow for Synthesis

Caption: General synthetic workflow for pyrazole carboxamide derivatives.

Step 1: Synthesis of Ethyl 4-cyclopropyl-2,4-dioxo-1,1,1-trifluorobutanoate. Ethyl 3-cyclopropyl-3-oxopropanoate is reacted with trifluoroacetic anhydride in the presence of a base such as pyridine or triethylamine in an aprotic solvent like dichloromethane at 0°C to room temperature.

Step 2: Synthesis of this compound. The resulting diketone from Step 1 is dissolved in a suitable solvent such as ethanol or acetic acid. Hydrazine hydrate is added, and the mixture is heated to reflux for several hours. After cooling, the product is isolated by extraction and purified by chromatography.

Step 3: Synthesis of this compound-4-carboxylic Acid. The pyrazole from Step 2 is carboxylated at the C4 position. This can be achieved through various methods, such as treatment with a strong base like n-butyllithium followed by quenching with carbon dioxide.

Step 4: Amide Coupling. The carboxylic acid from Step 3 is activated, for example, with a coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or by conversion to the acid chloride using thionyl chloride. The activated acid is then reacted with the desired amine in the presence of a base such as diisopropylethylamine (DIPEA) in a solvent like dimethylformamide (DMF) to yield the final N-substituted carboxamide derivative.

In Vitro Kinase Inhibition Assay Protocol

This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against target kinases, such as JNK3, B-Raf, or Aurora kinases.

Experimental Workflow for Kinase Assay

Caption: General workflow for an in vitro kinase inhibition assay.

-

Reagent Preparation : All reagents are prepared in a suitable kinase assay buffer (e.g., HEPES buffer containing MgCl₂, DTT, and BSA). The test compounds are serially diluted in DMSO to create a range of concentrations.

-

Kinase Reaction : The kinase, its specific substrate (e.g., a peptide or protein), and the test compound are pre-incubated in the wells of a microtiter plate. The reaction is initiated by the addition of ATP.

-

Incubation : The reaction mixture is incubated at a controlled temperature (e.g., 30°C or room temperature) for a specific period (e.g., 30-60 minutes).

-

Detection : The kinase activity is measured by quantifying the amount of product formed or the amount of ATP consumed. Common detection methods include:

-

Luminescence-based assays (e.g., ADP-Glo™) : Measures the amount of ADP produced.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays (e.g., HTRF®) : Uses antibodies to detect the phosphorylated substrate.

-

Radiometric assays : Involve the use of [γ-³²P]ATP and measurement of radioactivity incorporated into the substrate.

-

-

Data Analysis : The results are expressed as the percentage of kinase activity relative to a control (no inhibitor). The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated by fitting the data to a dose-response curve.

Signaling Pathways

The therapeutic potential of this compound derivatives as kinase inhibitors stems from their ability to modulate key cellular signaling pathways implicated in diseases like cancer. The following diagrams illustrate the general signaling pathways for JNK, B-Raf, and Aurora kinases.

JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade. It is activated by various stress signals and plays a role in apoptosis, inflammation, and cell differentiation.

Caption: Simplified JNK signaling pathway.

B-Raf Signaling Pathway

The B-Raf/MEK/ERK pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in the BRAF gene are common in many cancers, leading to constitutive activation of this pathway.

Caption: Simplified B-Raf/MEK/ERK signaling pathway.

Aurora Kinase Signaling Pathway

Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis, including centrosome maturation, spindle assembly, and cytokinesis. Their dysregulation can lead to aneuploidy and tumorigenesis.

Caption: Roles of Aurora A and B kinases in mitosis.

Conclusion

The patent literature demonstrates that this compound derivatives are a versatile and promising scaffold for the development of new therapeutic agents and agrochemicals. The core structure allows for extensive chemical modification, leading to compounds with potent and selective biological activities. While the publicly available quantitative data is not always exhaustive, the disclosed synthetic routes and biological assay methodologies provide a solid foundation for researchers to build upon. The inhibition of key signaling pathways, such as those involving JNK, B-Raf, and Aurora kinases, highlights the significant potential of these derivatives in oncology and other therapeutic areas. Further research focusing on structure-activity relationships, pharmacokinetic properties, and in vivo efficacy will be critical in translating the potential of this chemical class into tangible products.

References

- 1. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1 H- pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of 4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl) amino) quinazolin-6-yl)-N-(3-(trifluoromethyl) phenyl) benzamides as potent discoidin domain receptor inhibitors for the treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. patents.justia.com [patents.justia.com]

- 5. data.epo.org [data.epo.org]

- 6. Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazole: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazole is a key heterocyclic building block in modern medicinal and agricultural chemistry. Its unique combination of a cyclopropyl group and a trifluoromethyl moiety confers advantageous properties to larger molecules, including enhanced metabolic stability and target-binding affinity. This technical guide provides a comprehensive overview of the discovery, synthesis, and known applications of this important chemical intermediate. Detailed experimental protocols, quantitative data, and visualizations of synthetic pathways are presented to serve as a valuable resource for researchers in the field.

Introduction

The pyrazole nucleus is a well-established pharmacophore found in a wide array of biologically active compounds. The strategic substitution of this core structure allows for the fine-tuning of physicochemical and pharmacological properties. The incorporation of a cyclopropyl group can introduce conformational rigidity and improve metabolic stability, while the electron-withdrawing trifluoromethyl group often enhances binding affinity and cell permeability. This compound has emerged as a crucial intermediate in the synthesis of a new generation of pharmaceuticals, particularly kinase inhibitors for oncology, and advanced agrochemicals.[1] This guide will delve into the history of its development, its synthesis, and its role in the creation of novel bioactive molecules.

Discovery and History

While the specific initial discovery of this compound is not prominently documented in publicly available literature, its development is intrinsically linked to the broader exploration of fluorinated pyrazole derivatives in pharmaceutical and agrochemical research. The synthesis of various substituted pyrazoles has been a subject of interest for decades, with numerous methods developed for their preparation.[2][3] The combination of the cyclopropyl and trifluoromethyl groups on the pyrazole scaffold represents a more recent strategic design element in medicinal chemistry, aimed at optimizing the drug-like properties of lead compounds.

The general synthetic approach to pyrazoles, the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine, was first established by Knorr in 1883. This foundational reaction has been adapted and refined over the years to accommodate a wide variety of substituents. The precursor for this compound, 4,4,4-trifluoro-1-cyclopropylbutane-1,3-dione, is a specialized 1,3-dione, and its synthesis is a key step in the production of the target pyrazole.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 1027617-86-2 | [4] |

| Molecular Formula | C₇H₇F₃N₂ | [4] |

| Molecular Weight | 176.14 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Soluble in common organic solvents | |

| XlogP (predicted) | 1.7 | [4] |

Synthesis

The primary and most direct route for the synthesis of this compound involves the cyclocondensation reaction between a suitable 1,3-dicarbonyl precursor, 4,4,4-trifluoro-1-cyclopropylbutane-1,3-dione, and hydrazine.

Synthesis of the Precursor: 4,4,4-Trifluoro-1-cyclopropylbutane-1,3-dione

The synthesis of the diketone precursor is a critical first step. A common method for this is the Claisen condensation of a cyclopropyl methyl ketone with a trifluoroacetate ester.

-

Materials:

-

Cyclopropyl methyl ketone

-

Ethyl trifluoroacetate

-

Sodium ethoxide (or another suitable base)

-

Anhydrous ethanol (or another suitable solvent)

-

Hydrochloric acid (for workup)

-

Diethyl ether (for extraction)

-

-

Procedure:

-

A solution of sodium ethoxide in anhydrous ethanol is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cyclopropyl methyl ketone is added dropwise to the stirred solution at room temperature.

-

Ethyl trifluoroacetate is then added dropwise, and the reaction mixture is stirred at room temperature or gently heated to drive the condensation.

-

The progress of the reaction is monitored by a suitable technique (e.g., TLC or GC-MS).

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The residue is dissolved in water and acidified with dilute hydrochloric acid to precipitate the product.

-

The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude 4,4,4-trifluoro-1-cyclopropylbutane-1,3-dione, which can be purified by distillation or chromatography if necessary.

-

Cyclocondensation to form this compound

The final step is the reaction of the synthesized diketone with hydrazine.

-

Materials:

-

4,4,4-Trifluoro-1-cyclopropylbutane-1,3-dione

-

Hydrazine hydrate or anhydrous hydrazine

-

Ethanol (or another suitable solvent)

-

-

Procedure:

-

4,4,4-Trifluoro-1-cyclopropylbutane-1,3-dione is dissolved in ethanol in a round-bottom flask.

-

Hydrazine hydrate is added dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.

-

The reaction mixture is then stirred at room temperature or heated under reflux until the reaction is complete (monitored by TLC or GC-MS).

-

The solvent is removed under reduced pressure.

-

The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate).

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

-

Synthetic Pathway Visualization

Caption: Synthetic pathway for this compound.

Spectroscopic Data

While a comprehensive, publicly available dataset is limited, the expected spectroscopic features are as follows:

-

¹H NMR: Signals corresponding to the cyclopropyl protons (multiplets in the upfield region), a singlet for the pyrazole C4-H, and a broad singlet for the N-H proton.

-

¹³C NMR: Resonances for the cyclopropyl carbons, the pyrazole ring carbons (with one significantly deshielded due to the trifluoromethyl group), and the quartet characteristic of the CF₃ carbon due to C-F coupling.

-

¹⁹F NMR: A singlet corresponding to the trifluoromethyl group.

-

Mass Spectrometry: The molecular ion peak (M+) at m/z 176.056.[4]

-

IR Spectroscopy: Characteristic bands for N-H stretching, C-H stretching (aromatic and aliphatic), C=N and C=C stretching of the pyrazole ring, and strong C-F stretching bands.

Applications in Drug Discovery and Agrochemicals

This compound is a valuable building block for the synthesis of various biologically active molecules.

Kinase Inhibitors

A primary application of this pyrazole derivative is in the development of kinase inhibitors for the treatment of cancer.[1] The pyrazole core can act as a scaffold that orients substituents to interact with the ATP-binding site of kinases. The cyclopropyl and trifluoromethyl groups contribute to favorable binding interactions and improved pharmacokinetic properties.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole is a heterocyclic organic compound that holds significant interest as a versatile building block in medicinal chemistry and agrochemical research. Its unique structural combination of a pyrazole core, a cyclopropyl group, and a trifluoromethyl moiety imparts desirable physicochemical properties that are advantageous for the development of novel bioactive molecules. The pyrazole scaffold is a common feature in many pharmaceuticals, and the trifluoromethyl group is known to enhance metabolic stability and binding affinity. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, alongside detailed experimental protocols for their determination.

Core Physicochemical Properties

While experimentally determined data for this compound is limited in publicly available literature, a combination of predicted values and data from analogous structures provides valuable insights into its chemical behavior.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Data Type | Source |

| Molecular Formula | C₇H₇F₃N₂ | - | [1][2] |

| Molecular Weight | 176.14 g/mol | - | [2] |

| CAS Number | 1027617-86-2 | - | [3] |

| Predicted Boiling Point | 235.1 ± 35.0 °C | Predicted | |

| Predicted Density | 1.438 ± 0.06 g/cm³ | Predicted | |

| Predicted pKa | 11.12 ± 0.10 | Predicted | |

| Predicted logP (XlogP) | 1.7 | Predicted | [1] |

| Physical Form | Not specified (likely solid or liquid at room temperature) | - | |

| Storage Conditions | Sealed, dry, 2-8°C | - | [2] |

Experimental Protocols for Physicochemical Characterization

The following sections detail standardized experimental methodologies that can be employed to determine the precise physicochemical properties of this compound. These protocols are based on established techniques for the characterization of pyrazole derivatives and other organic compounds.[4][5]

Melting Point Determination

The melting point is a fundamental physical property that provides an indication of a compound's purity.

Methodology: Capillary Melting Point Determination [4][6]

-

Sample Preparation: A small, finely powdered sample of the compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 2 °C/min) until the compound begins to melt. The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point range. For a pure compound, this range is typically narrow (0.5-2 °C).

Solubility Determination

Understanding the solubility of a compound in various solvents is crucial for its application in synthesis, formulation, and biological assays.

Methodology: Isothermal Shake-Flask Method [7][8]

-

Solvent Selection: A range of solvents with varying polarities should be tested, such as water, ethanol, methanol, acetone, and dichloromethane.[9]

-

Sample Preparation: An excess amount of the compound is added to a known volume of the selected solvent in a sealed vial.

-

Equilibration: The vials are agitated in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: After equilibration, the suspension is allowed to settle, and an aliquot of the supernatant is carefully removed and filtered. The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy, against a pre-calibrated standard curve.

-

Calculation: The solubility is expressed in units such as mg/mL or mol/L.

Partition Coefficient (logP) Determination

The octanol-water partition coefficient (logP) is a critical parameter for predicting the lipophilicity and pharmacokinetic properties of a drug candidate.

Methodology: HPLC-based Determination [10][11][12][13]

-

Principle: The retention time of a compound on a reversed-phase HPLC (RP-HPLC) column is correlated with its lipophilicity.

-

System Preparation: An RP-HPLC system equipped with a C18 column and a UV detector is used. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic modifier (e.g., acetonitrile or methanol).

-

Calibration: A series of standard compounds with known logP values are injected to create a calibration curve by plotting their logarithm of the capacity factor (log k') against their known logP values. The capacity factor k' is calculated as k' = (tR - t0) / t0, where tR is the retention time of the compound and t0 is the void time of the column.

-

Sample Analysis: The target compound is dissolved in the mobile phase and injected into the HPLC system. Its retention time is recorded.

-

Calculation: The log k' of the target compound is calculated, and its logP value is determined from the calibration curve.

Acid Dissociation Constant (pKa) Determination

The pKa value indicates the strength of an acid or base and is crucial for understanding a compound's ionization state at different pH values, which affects its solubility, absorption, and biological activity.

Methodology: Potentiometric Titration

-

Sample Preparation: A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.

-